Potassium 3-phenylpropiolate
Overview
Description
Potassium 3-phenylpropiolate is a chemical compound . It is used in various chemical reactions and has been the subject of several research studies .
Synthesis Analysis
This compound can be synthesized via copper-catalyzed coupling between corresponding benzyl halides and alkynoic acids under ligand-free conditions . This methodology is also suitable for aromatic and α, β -unsaturated acids . The desired esters could be obtained in good yields .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H5KO2 . More detailed structural information may be available in specialized chemical databases or research articles .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it can be used in the synthesis of benzyl 3-phenylpropiolates via copper-catalyzed coupling between corresponding benzyl halides and alkynoic acids .Physical and Chemical Properties Analysis
Detailed physical and chemical properties of this compound may be available in specialized chemical databases or research articles .Scientific Research Applications
Catalyst Development
Potassium 3-phenylpropiolate has been explored in the context of catalyst development. A study by Molleti and Yadav (2017) discusses the use of potassium-promoted lanthanum-magnesium oxide as a novel catalyst. This catalyst is used for the selective mono-methylation of phenylacetonitrile to 2-phenylpropionitrile, an intermediate in the pharmaceutical industry, particularly in the preparation of non-steroidal anti-inflammatory drugs (NSAIDs) like Ketoprofen, Ibuprofen, and Naproxen (Molleti & Yadav, 2017).
Organic Synthesis
In organic synthesis, this compound has been utilized in the synthesis of 3-sulfonyl coumarins. Ren, Zhang, and Zhang (2018) developed an efficient aryl sulfonyl introducing strategy for synthesizing 3-sulfonyl coumarins through ipso-cyclization/1,2-ester migration from substituted phenyl 3-phenylpropiolates with disulfides and potassium persulfate (Ren, Zhang, & Zhang, 2018).
Energy Metabolism Research
Riepe et al. (1992) studied the impact of 3-nitropropionic acid, a compound related to this compound, on energy metabolism. Their research focused on how this compound, through inhibiting succinate dehydrogenase activity, can produce changes in cellular energy in the hippocampal region, suggesting a potential application in neurological research (Riepe et al., 1992).
Pharmacological Research
The compound's relevance extends to pharmacological research. Damiani et al. (2005) developed a chemometrics-assisted spectrophotometric method for the simultaneous determination of levodopa and carbidopa in pharmaceutical products. This method involves the reaction of analytes with potassium periodate, indicating a potential application in the analysis and quality control of pharmaceuticals (Damiani et al., 2005).
Biotechnology and Biofuel Production
This compound has implications in the field of biotechnology and biofuel production. Xu et al. (2019) explored the use of evolutionary engineering in Saccharomyces cerevisiae for propionic acid tolerance. They identified mutations in TRK1, a gene encoding a high-affinity potassium transporter, as a key factor in increasing tolerance to propionic acid, demonstrating its potential in strain engineering for biofuel production (Xu et al., 2019).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
potassium;3-phenylprop-2-ynoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2.K/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-5H,(H,10,11);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMFRMJEKFRTOT-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)[O-].[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5KO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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